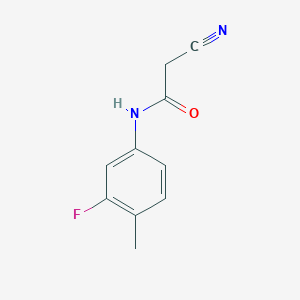
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide is an organic compound with the molecular formula C10H9FN2O It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (-CN) and a fluoro-methylphenyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-fluoro-4-methylphenyl)acetamide typically involves the reaction of 3-fluoro-4-methylaniline with cyanoacetic acid or its esters. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can react with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted cyanoacetamides.
Condensation: Formation of heterocyclic compounds such as pyridines or pyrimidines.
Reduction: Formation of amines.
科学的研究の応用
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.
作用機序
The mechanism of action of 2-cyano-N-(3-fluoro-4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano group can form interactions with active sites, while the fluoro-methylphenyl group can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-cyano-N-(4-fluoro-3-methylphenyl)acetamide
- 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-cyano-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological or material properties compared to its analogs.
特性
CAS番号 |
24522-38-1 |
|---|---|
分子式 |
C10H9FN2O |
分子量 |
192.19 g/mol |
IUPAC名 |
2-cyano-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H9FN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
InChIキー |
NWSWPZAGHNBJIF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)

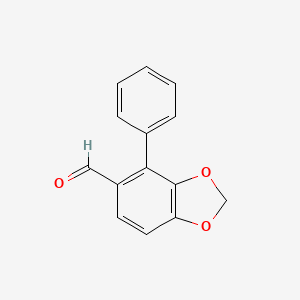
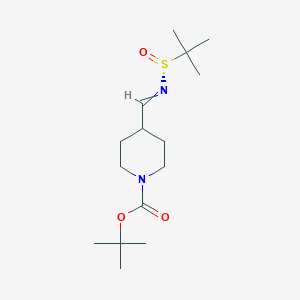
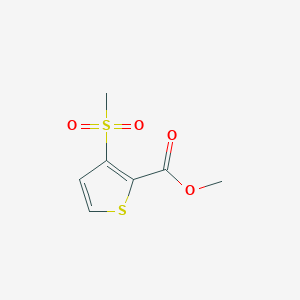
![Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078092.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B14078098.png)

![8-(3,4-Dichlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14078113.png)
![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)
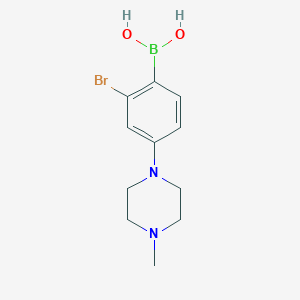
![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)
![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)

